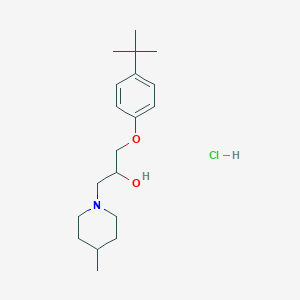
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H32ClNO2 and its molecular weight is 341.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BI87867, is a synthetic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a tert-butyl group and a piperidine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H32ClNO2
- Molecular Weight : 341.91 g/mol
- CAS Number : 475146-21-5
Research indicates that this compound acts primarily as an antagonist for the CCR2b receptor. This receptor is known to play a critical role in inflammatory responses and immune system regulation. By inhibiting CCR2b, the compound may have therapeutic potential in treating various inflammatory diseases.
Receptor Modulation
The compound has demonstrated significant interaction with several receptors:
- CCR2b Receptor : Antagonism of this receptor suggests potential applications in managing inflammatory conditions.
- Serotonin 5-HT6 Receptor : While primarily studied in related compounds, there is evidence suggesting that derivatives of this compound may exhibit high affinity for this receptor, indicating potential implications for neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the migration of immune cells associated with inflammation. These findings were supported by assays measuring chemotaxis in cellular models.
Case Studies
A notable case study involved the evaluation of this compound's effects on animal models of chronic inflammation. Results indicated a significant reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with several structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol | C19H32ClNO2 | Exhibits similar receptor interactions but varies in pharmacokinetics due to structural differences. |
| 1-(4-Chlorophenoxy)-3-[4-(pyridazin-3-yl)piperazin-1-yl]propan-2-ol | C19H24ClN3O2 | Chlorine substitution alters binding affinity compared to the tert-butyl derivative. |
| 1-(4-Methylphenoxy)-3-[4-(pyridin-3-yl)piperazin-1-yl]propan-2-ol | C19H26N2O2 | Methyl substitution impacts lipophilicity and pharmacokinetics. |
Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Treatments : Potential use in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Neurodegenerative Disease Research : As a ligand for serotonin receptors, it may aid in developing treatments for Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-18-7-5-16(6-8-18)19(2,3)4;/h5-8,15,17,21H,9-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDYHLGHSSWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














